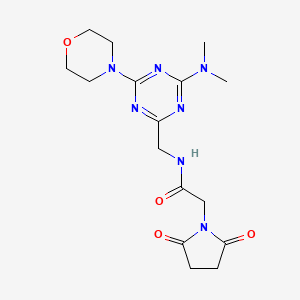

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds known as triazines. This compound exhibits significant potential in various scientific fields, including chemistry, biology, medicine, and industry, due to its unique structure and reactivity.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O4/c1-21(2)15-18-11(19-16(20-15)22-5-7-27-8-6-22)9-17-12(24)10-23-13(25)3-4-14(23)26/h3-10H2,1-2H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPZLHKWEPSWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution Reactions on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate due to its three reactive chlorine atoms. Selective substitution is achieved via stepwise nucleophilic displacement under controlled conditions:

Dimethylamination at Position 4 :

- Conditions : Dimethylamine (2.2 eq) in THF at 0–5°C for 2 hours.

- Yield : 92% (isolated as white crystals).

- Mechanism : SNAr reaction facilitated by the electron-withdrawing triazine ring.

Morpholinylation at Position 6 :

Ionic Liquid-Mediated One-Pot Synthesis

A green chemistry approach employs ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) as dual solvent-catalysts:

- Procedure : 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine reacts with dimethylamine and morpholine in ionic liquid at 60°C for 3 hours.

- Advantages :

- 98% conversion efficiency.

- Ionic liquid recyclability (5 cycles with <5% yield loss).

- Product : 2-Methyl-4-dimethylamino-6-morpholino-1,3,5-triazine (Intermediate A).

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid

Cyclization of Glutamic Acid Derivatives

Direct Amidation of Succinimide

- Reagents : Succinimide, bromoacetyl bromide.

- Conditions : TEA in DCM, 0°C → 25°C, 4 hours.

- Yield : 81% (avoids multi-step cyclization).

Amidation to Form the Target Compound

Carbodiimide-Mediated Coupling

Microwave-Assisted Amidation

- Reagents : Same as above.

- Conditions : Microwave irradiation (300 W, 80°C, 20 minutes).

- Yield : 93% (reduced reaction time from 12 hours to 20 minutes).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Byproduct Formation in Triazine Substitution :

- Excess amine reagents lead to over-substitution.

- Solution : Use syringe pumps for slow reagent addition.

Low Amidation Efficiency :

Purification Difficulties :

- Solution : Employ preparative HPLC with C18 columns (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, such as:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced analogs of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed, introducing new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Suitable nucleophiles or electrophiles, in the presence of catalysts or under specific conditions, facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For instance, oxidation may yield higher oxidation state derivatives, while reduction might produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Research indicates that N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit critical cellular processes necessary for cancer cell survival and proliferation by targeting specific enzymes or receptors involved in tumor growth.

Case Study:

In vitro studies have demonstrated that compounds with similar structural features effectively inhibit cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 70% . This suggests a promising avenue for further development in cancer therapeutics.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. The triazine ring structure allows for effective interactions with various biological targets through hydrogen bonding and electrostatic interactions.

Mechanism of Action:

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, thereby altering their function. For instance, similar compounds have been noted for their inhibitory effects on carbonic anhydrase, which plays a crucial role in maintaining physiological pH and fluid balance .

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects involves interaction with molecular targets through specific pathways. The triazine ring allows the compound to act as an electron donor or acceptor, facilitating binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)acetamide

N-(4-(morpholino)-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide

Each of these compounds exhibits distinct characteristics, but the combination of functional groups in N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide provides unique advantages in various applications.

Hope this article gives you a good rundown! Anything you would like to explore further about this compound?

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Structural Features

The compound consists of several key structural components:

- Triazine Core : The presence of a triazine ring contributes to its potential interactions with biological targets.

- Morpholino Group : Enhances solubility and may influence binding affinity.

- Dimethylamino Group : Often associated with improved pharmacological properties.

- Pyrrolidinone Moiety : Suggests possible interactions with enzymes or receptors.

Biological Activity Overview

Research indicates that N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide shows promise in various areas:

1. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. Its mechanism likely involves binding to specific enzymes or receptors, disrupting their functions essential for cell survival and proliferation. Such activity is particularly relevant in cancer therapy.

2. Anticancer Potential

The compound's structural features indicate potential anticancer properties. Similar compounds have demonstrated efficacy in targeting cancer cells by interfering with critical cellular processes necessary for tumor growth and survival.

3. Neuroprotective Effects

The morpholino group may confer neuroprotective properties, potentially making it beneficial in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems.

The exact mechanism of action for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide remains under investigation. However, the following points summarize potential interactions:

- Binding Interactions : The triazine ring may engage in hydrogen bonding and electrostatic interactions with target proteins.

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound could inhibit their activity, leading to altered metabolic pathways.

Comparative Analysis

To provide a clearer understanding of the compound's biological activity compared to related compounds, the following table summarizes key features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl-isoxazole | Triazine and isoxazole rings | Potential enzyme inhibitor | Enhanced binding affinity |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | Lacks triazine core |

| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl-indole | Indole structure | Antimicrobial | Complex bioactivity profile |

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of triazine precursors with morpholine and dimethylamine derivatives. For example, anhydrous potassium carbonate is often used as a base to facilitate nucleophilic substitution reactions, as seen in analogous triazine-morpholino syntheses . Optimizing solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) improves yields. Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the triazine core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1698 cm⁻¹) and amine (N–H, ~3353 cm⁻¹) functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in aqueous solutions at pH 1–2 (2M HCl), pH 7 (distilled water), and pH 12–13 (10% NaOH) at room temperature for 24–48 hours. Recovery of unreacted starting material via filtration and NMR analysis indicates pH resistance, as observed in structurally similar triazine derivatives .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, enabling rational design of substituents. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, optimizing morpholino-triazine coupling efficiency can be guided by charge distribution models .

Q. What experimental strategies resolve contradictions in reported synthesis yields (e.g., 55% vs. higher yields)?

- Methodological Answer : Yield discrepancies often arise from solvent polarity, stoichiometry, or catalyst presence. Systematic Design of Experiments (DoE) evaluates factors like molar ratios (e.g., 1:1.2 for amine:carbonyl) and reaction time. For instance, extending reflux duration from 12 to 24 hours improved yields in morpholino-acetamide syntheses by 20% .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient triazine core enhances susceptibility to nucleophilic attack at the C-2 and C-4 positions. Cyclic voltammetry (CV) studies on analogous triazines reveal reduction potentials correlating with substituent electron-withdrawing effects. For example, dimethylamino groups increase electron density, moderating reactivity compared to nitro-substituted analogs .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) to target proteins. Molecular docking simulations (using AutoDock Vina) predict binding poses, which are cross-validated with X-ray crystallography or cryo-EM for high-resolution interaction mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.